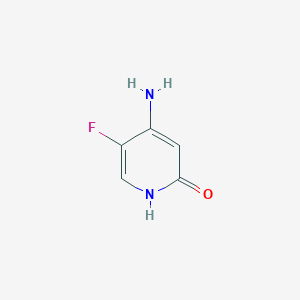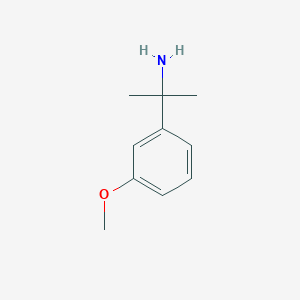
Hpdbfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxypropyl group, a dibromo-substituted furan ring, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide typically involves a multi-step process. One common method starts with the bromination of furan to introduce bromine atoms at the 4 and 5 positions. This is followed by the reaction of the dibromo-furan with acryloyl chloride to form the acrylamide intermediate. Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo-furan ring can be reduced to form a dihydrofuran derivative.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular signaling pathways. The dibromo-furan ring and hydroxypropyl group are believed to play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be compared with other similar compounds, such as:
N-2-Hydroxypropyl-beta-(4,5-dichloro-2-furyl)acrylamide: Similar structure but with chlorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-difluoro-2-furyl)acrylamide: Similar structure but with fluorine atoms instead of bromine.
N-2-Hydroxypropyl-beta-(4,5-diiodo-2-furyl)acrylamide: Similar structure but with iodine atoms instead of bromine.
The uniqueness of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide lies in the specific properties imparted by the dibromo-furan ring, which can influence its reactivity, stability, and biological activity.
Propiedades
Número CAS |
100036-97-3 |
|---|---|
Fórmula molecular |
C10H11Br2NO3 |
Peso molecular |
353.01 g/mol |
Nombre IUPAC |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
Clave InChI |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
SMILES isomérico |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
SMILES canónico |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Sinónimos |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


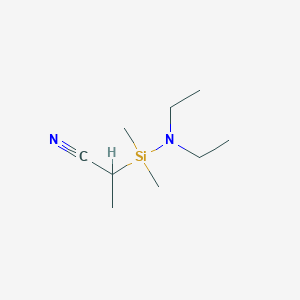
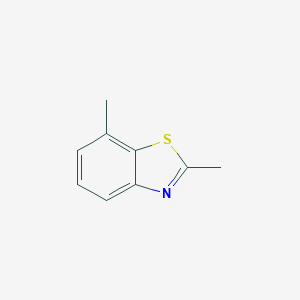
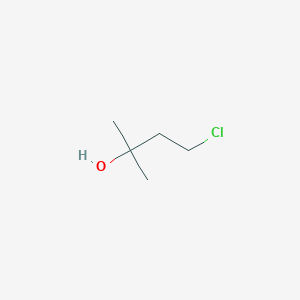
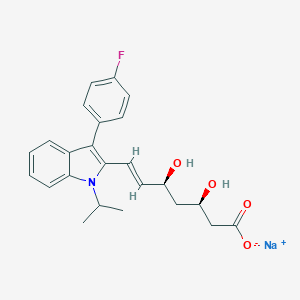
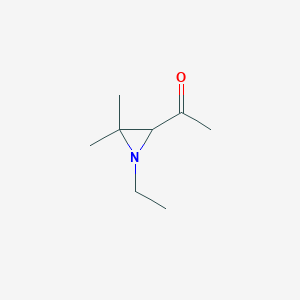
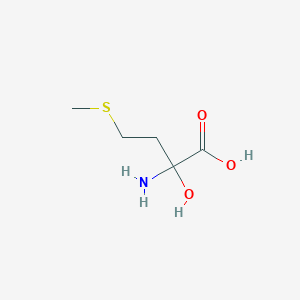
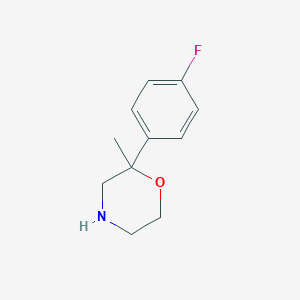
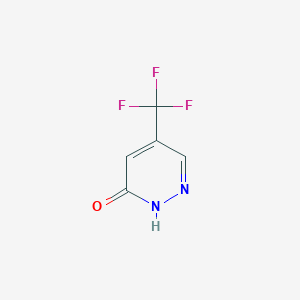
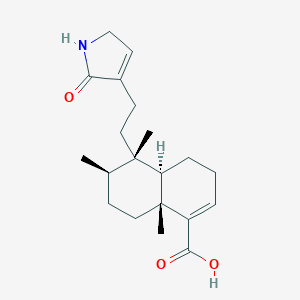
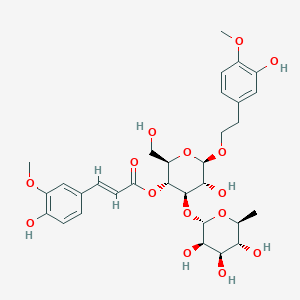
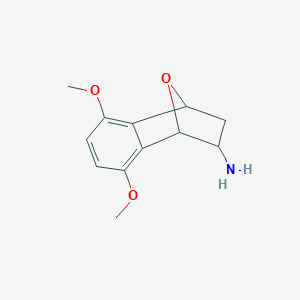
![2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B21610.png)
